molecular formula C17H21ClN2S B587963 Promazine-d6 Hydrochloride CAS No. 1246819-33-9

Promazine-d6 Hydrochloride

Cat. No.: B587963
CAS No.: 1246819-33-9
M. Wt: 326.916
InChI Key: JIVSXRLRGOICGA-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Promazine-d6 Hydrochloride (CAS: 1246819-33-9) is a deuterated analog of the antipsychotic drug Promazine Hydrochloride (CAS: 53-60-1). Its molecular formula is C₁₇H₁₅D₆ClN₂S, with a molecular weight of 326.92 g/mol . The compound is isotopically labeled with six deuterium atoms at the dimethylamino group, replacing hydrogen atoms to enhance metabolic stability and analytical detection in pharmacokinetic studies .

As a dopamine D2 receptor antagonist, it inhibits dopaminergic neurotransmission and is used in research on psychiatric disorders (e.g., schizophrenia, anxiety) and neurodegenerative diseases (e.g., Parkinson’s, Alzheimer’s) . It is produced as a high-purity (>95% HPLC) reference standard, stored at +4°C, and distributed by suppliers such as TRC Canada (Product Code: TRC-P756302) and Witega Germany (Order No.: TR017) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Promazine-d6 Hydrochloride involves the deuteration of Promazine Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium. The general synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Promazine-d6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Promazine-d6 Hydrochloride is widely used in scientific research for various applications:

    Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Pharmacokinetics: Employed in studies to understand the metabolism and pharmacokinetics of Promazine.

    Drug Development: Utilized in the development and testing of new antipsychotic drugs.

    Biological Research: Used in studies involving receptor binding and neurotransmitter interactions

Mechanism of Action

Promazine-d6 Hydrochloride, like its non-deuterated counterpart, exerts its effects by blocking dopamine receptors in the brain. This action helps to control psychotic symptoms by preventing the over-stimulation of these receptors. The primary molecular targets are dopamine receptors, particularly D2 receptors .

Comparison with Similar Compounds

Structural and Isotopic Differences

Table 1: Structural Comparison of Promazine-d6 Hydrochloride and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Key Functional Groups
This compound 1246819-33-9 C₁₇H₁₅D₆ClN₂S 326.92 Six deuteriums at N(CH₃)₂ Phenothiazine core, D2 antagonist
Promazine Hydrochloride 53-60-1 C₁₇H₂₀ClN₂S 320.88 None Phenothiazine core, D2 antagonist
Promethazine-d6 Hydrochloride 1189947-02-1 C₁₇H₁₄D₆ClN₂S 327.42 Six deuteriums at N(CH₃)₂ Phenothiazine core, H1 antagonist
Trifluthis compound 1416711-36-8 C₁₈H₁₄D₆ClF₃N₂S 413.91 Six deuteriums at N(CH₃)₂ CF₃-substituted phenothiazine
  • Key Differences: Promazine vs. Promazine-d6: The deuterated form exhibits reduced metabolic degradation due to the kinetic isotope effect, making it ideal for tracer studies in drug metabolism . Promazine-d6 vs. Promethazine-d6: Promethazine-d6 (an antihistamine) differs in substituents on the phenothiazine core, leading to divergent receptor affinities (D2 vs. H1) . Triflupromazine-d6: The addition of a trifluoromethyl group enhances lipophilicity and blood-brain barrier penetration compared to Promazine-d6 .

Table 2: Comparative Pharmacokinetic Properties

Compound Half-Life (h) Metabolic Stability Analytical Utility (LC-MS/MS)
This compound 8–12* High (deuterated) Internal standard for quantifying Promazine
Promazine Hydrochloride 6–8 Moderate Quantified via UV/HPLC
Promethazine-d6 Hydrochloride 10–14* High Used in antihistamine assays

*Estimated based on deuterium-induced metabolic stabilization.

  • Deuterium Labeling Advantages :
    • Enhanced mass spectrometric detection due to distinct isotopic peaks .
    • Reduced first-pass metabolism, improving bioavailability in preclinical models .

Stability and Handling

  • This compound requires storage at +4°C to maintain stability, whereas non-deuterated Promazine Hydrochloride is stable at room temperature .
  • Trifluthis compound has additional handling restrictions due to its fluorinated structure, requiring BSL-2 certification in some jurisdictions .

Research Implications

  • Neuropsychiatric Studies : Promazine-d6’s deuterated structure enables precise tracking of drug distribution and metabolite formation in vivo .
  • Regulatory Compliance : Deuterated analogs like Promazine-d6 meet FDA/EMA guidelines for bioequivalence studies, particularly for cytotoxic drugs requiring IND submissions .

Biological Activity

Promazine-d6 hydrochloride is a deuterated form of promazine, a first-generation antipsychotic belonging to the phenothiazine class. This compound exhibits significant biological activity primarily through its action on various neurotransmitter receptors, particularly dopamine and serotonin receptors. This article delves into the biological activity, pharmacokinetics, and relevant research findings associated with this compound.

This compound functions mainly as an antagonist at several receptor sites:

  • Dopamine Receptors : It blocks postsynaptic dopamine receptors D1 and D2, which are crucial in modulating psychotic symptoms. By inhibiting these receptors in the mesolimbic pathway, it helps reduce psychosis-related behaviors .
  • Serotonin Receptors : The compound also antagonizes serotonin 5-HT2A and 5-HT2C receptors, which may contribute to its antipsychotic effects and lower incidence of extrapyramidal symptoms compared to other antipsychotics .
  • Muscarinic and Histamine Receptors : It interacts with muscarinic acetylcholine receptors and histamine H1 receptors, influencing autonomic functions and sedation .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic efficacy:

  • Absorption : The absorption of promazine can be erratic, leading to significant interindividual variability in plasma concentrations .
  • Volume of Distribution : The volume of distribution is approximately 970 L, indicating extensive tissue binding .
  • Protein Binding : The compound exhibits high protein binding (around 93%), primarily to albumin, which affects its bioavailability and distribution in the body .
  • Metabolism : Promazine is primarily metabolized in the liver via cytochrome P450 enzymes (notably CYP2D6) into several metabolites, including N-desmethylpromazine and promazine sulfoxide .

Research Findings

Recent studies have focused on the biological activity and detection methods for this compound. Below are key findings from various research efforts:

HPLC-MS/MS Method Development

A study developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method to quantify promazine and its metabolites in swine tissues. The method demonstrated high sensitivity with limits of detection (LOD) as low as 0.05 μg/kg for promazine-d6 in fat samples .

AnalytePrecursor Ion (m/z)Product Ions (m/z)LOD (μg/kg)LOQ (μg/kg)
Promazine-d6291.392/240.10.050.1
Promazine285.286.2/198.10.050.1
PMZSO301.3198.2/239.10.050.1

This method allows for precise monitoring of drug residues in food products, emphasizing the compound's relevance in veterinary pharmacology.

Clinical Implications

The clinical implications of this compound are significant given its pharmacological profile:

  • Efficacy in Psychosis : Clinical studies indicate that promazine effectively reduces symptoms of psychosis with a lower risk of extrapyramidal side effects compared to other antipsychotics .
  • Genetic Variability : Research has shown that genetic polymorphisms in CYP2D6 can significantly affect the metabolism of promazine, leading to variations in drug efficacy and safety among different populations .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Psychiatric Treatment : A retrospective analysis of patients treated with promazine indicated a marked improvement in psychotic symptoms without significant adverse effects related to movement disorders.
  • Veterinary Use : In veterinary medicine, promazine is utilized for sedation and pre-anesthetic purposes due to its calming effects on animals without causing profound respiratory depression.

Q & A

Basic Research Questions

Q. What is the pharmacological role of Promazine-d6 Hydrochloride in neuropharmacology research?

this compound is a deuterated analog of Promazine Hydrochloride, a phenothiazine derivative that acts as a dopamine D2 receptor antagonist. It is primarily used to study dopaminergic neurotransregulation in neuropsychiatric disorders, such as schizophrenia. The deuterium substitution (six deuterium atoms) reduces metabolic degradation, making it a stable internal standard in quantitative assays (e.g., LC-MS/MS) for pharmacokinetic studies .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store the compound at 4°C in tightly sealed, light-resistant containers to prevent photodegradation. Acetonitrile-based solutions (e.g., 100 µg/mL) should be aliquoted to minimize freeze-thaw cycles, which can compromise deuterium integrity . Confirm stability using UV-Vis spectroscopy (λmax = 254 nm) or HPLC-UV prior to experimental use .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

  • HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min. Retention time: ~8.2 minutes .
  • LC-MS/MS : Employ deuterium-specific transitions (e.g., m/z 358.3 → 213.1 for Promazine-d6) to distinguish it from non-deuterated analogs. Calibrate with matrix-matched standards to account for ion suppression .

Advanced Research Questions

Q. How do deuterium isotope effects influence receptor-binding assays with this compound?

Deuterium substitution alters the compound’s kinetic isotope effect (KIE) , potentially reducing metabolic clearance by CYP450 enzymes. However, this may also lead to discrepancies in receptor-binding affinity (e.g., dopamine D2 receptors) compared to non-deuterated Promazine. Validate binding assays using radiolabeled ligands (e.g., [³H]-Spiperone) and compare IC₅₀ values under identical conditions to isolate isotope-related variability .

Q. What experimental design considerations are critical for in vivo studies using this compound?

  • Dose calibration : Adjust doses based on molecular weight differences (Promazine-d6: ~361.4 g/mol vs. Promazine: ~355.3 g/mol).
  • Toxicity mitigation : Monitor for acute toxicity (oral LD₅₀ = 145 mg/kg in rats) and organ-specific effects (e.g., hepatotoxicity via ALT/AST assays) .
  • Tissue distribution : Use mass spectrometry imaging (MSI) to map deuterium retention in target tissues (e.g., striatum) .

Q. How can contradictory data in Promazine-d6’s metabolic stability be resolved across studies?

Discrepancies often arise from differences in hepatic microsomal activity or deuterium loss during sample preparation. To address this:

  • Use isotopically labeled internal standards (e.g., Promazine-¹³C) to correct for extraction efficiency.
  • Perform stability tests in pooled human liver microsomes (HLM) under controlled O₂ and NADPH conditions .

Q. What strategies optimize this compound’s use as an internal standard in pharmacokinetic studies?

  • Matrix normalization : Spike Promazine-d6 into blank plasma/serum at concentrations matching the analyte’s expected range (e.g., 1–100 ng/mL).
  • Cross-validate with non-deuterated analogs : Ensure deuterium does not interfere with ionization efficiency in MS detectors .

Q. Methodological Challenges and Solutions

Q. How to address solubility limitations of this compound in aqueous buffers?

  • Prepare stock solutions in acetonitrile (100 µg/mL) and dilute with phosphate-buffered saline (PBS) to ≤1% organic content.
  • For in vitro assays (e.g., receptor binding), use sonication (30 sec, 40 kHz) to enhance dispersion .

Q. What controls are essential for minimizing artifacts in this compound-based assays?

  • Blank controls : Include deuterium-free solvents and matrices to detect background interference.
  • Stability controls : Monitor deuterium retention via isotopic purity checks (e.g., high-resolution MS) at multiple timepoints .

Q. Data Interpretation and Validation

Q. How to distinguish pharmacological effects of Promazine-d6 from its non-deuterated form in complex systems?

  • Conduct parallel experiments with both compounds under identical conditions.
  • Use deuterium fractional occupancy calculations to quantify isotopic contribution to observed effects (e.g., receptor occupancy assays) .

Q. What statistical approaches resolve variability in this compound’s bioanalytical data?

  • Apply mixed-effects models to account for batch-to-batch variability in deuterium labeling.
  • Use Bland-Altman plots to compare LC-MS/MS and HPLC-UV results for method concordance .

Properties

IUPAC Name

3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVSXRLRGOICGA-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.